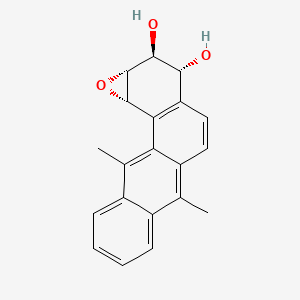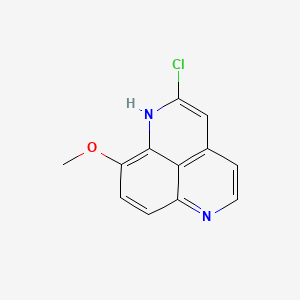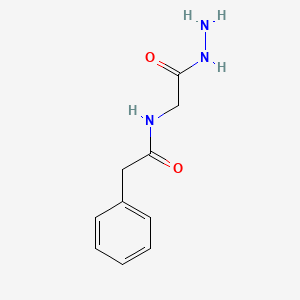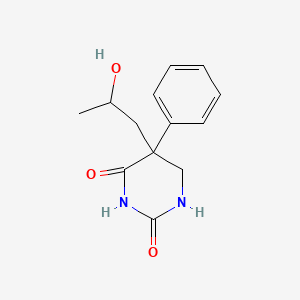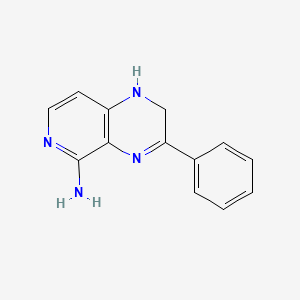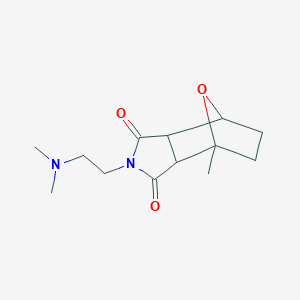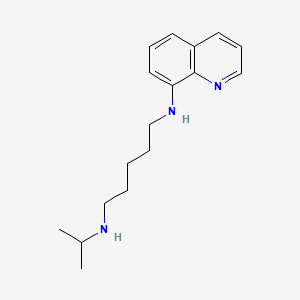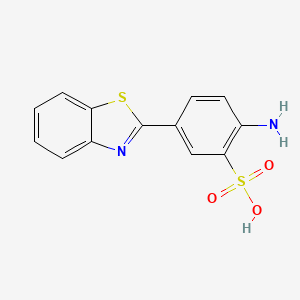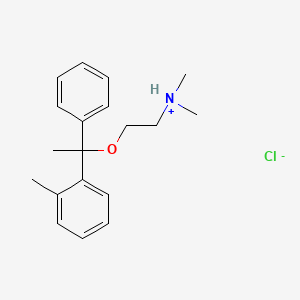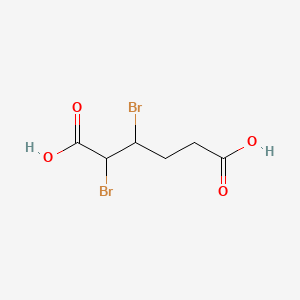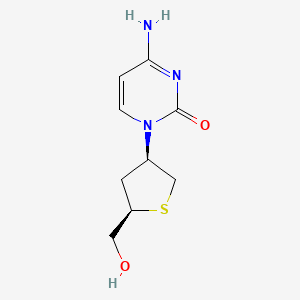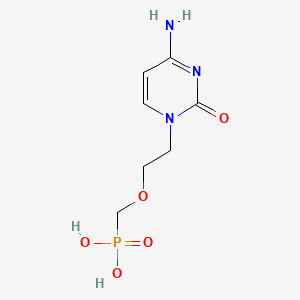
2-Phosphonylmethoxyethylcytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phosphonylmethoxyethylcytosine is a synthetic nucleotide analog that has garnered significant attention due to its antiviral properties. This compound is structurally related to cytosine, a pyrimidine base found in DNA and RNA. Its unique structure allows it to interfere with viral DNA synthesis, making it a potent antiviral agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phosphonylmethoxyethylcytosine involves the alkylation of alkali metal salts of heterocyclic bases or their N- or O-substituted derivatives. The key reagents used in this process include diethyl 2-p-toluenesulfonyloxyethoxymethylphosphonate, 2-chloroethoxymethylphosphonate, or 2-bromoethoxymethylphosphonate . The reaction typically proceeds under mild conditions, and the resulting N-(2-diethoxyphosphonylmethoxyethyl) derivatives are treated with bromotrimethylsilane to yield the desired phosphonic acids .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Phosphonylmethoxyethylcytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phosphonate group, potentially altering the compound’s antiviral activity.
Reduction: Reduction reactions can affect the cytosine base, leading to different analogs with varied biological activities.
Substitution: Commonly involves the replacement of functional groups on the cytosine base or the phosphonate moiety.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed to achieve desired substitutions.
Major Products: The major products formed from these reactions include various analogs of this compound, each with distinct biological properties and potential therapeutic applications.
Applications De Recherche Scientifique
2-Phosphonylmethoxyethylcytosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: Investigated for its role in inhibiting viral DNA synthesis, making it a valuable tool in virology research.
Industry: Utilized in the development of antiviral therapies and as a reference compound in pharmaceutical research.
Mécanisme D'action
The antiviral activity of 2-Phosphonylmethoxyethylcytosine is primarily due to its ability to mimic natural nucleotides and incorporate into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand . This mechanism effectively halts viral replication. The compound targets viral DNA polymerases, which are essential for viral DNA synthesis, thereby disrupting the viral life cycle.
Comparaison Avec Des Composés Similaires
9-(2-Phosphonylmethoxyethyl)adenine: Another nucleotide analog with antiviral properties.
2-Phosphonylmethoxyethylguanine: Known for its broad-spectrum antiviral activity.
Uniqueness: 2-Phosphonylmethoxyethylcytosine is unique due to its specific targeting of cytosine bases in viral DNA, which distinguishes it from other nucleotide analogs that may target adenine or guanine bases. This specificity can lead to different antiviral spectra and therapeutic applications.
Propriétés
Numéro CAS |
117087-39-5 |
|---|---|
Formule moléculaire |
C7H12N3O5P |
Poids moléculaire |
249.16 g/mol |
Nom IUPAC |
2-(4-amino-2-oxopyrimidin-1-yl)ethoxymethylphosphonic acid |
InChI |
InChI=1S/C7H12N3O5P/c8-6-1-2-10(7(11)9-6)3-4-15-5-16(12,13)14/h1-2H,3-5H2,(H2,8,9,11)(H2,12,13,14) |
Clé InChI |
XXUKNWCJFNYLDP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)N=C1N)CCOCP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


